

LY2940094 Tartrate: An In-Depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: LY2940094 tartrate

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Executive Summary

LY2940094 tartrate is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.^[1]^[2] Its mechanism of action centers on the blockade of this G protein-coupled receptor, which is widely distributed in the central nervous system and implicated in a range of physiological and pathological processes, including mood, stress, and addiction.^[3]^[4] Preclinical and clinical evidence suggests that by antagonizing the NOP receptor, LY2940094 modulates downstream signaling cascades, leading to antidepressant, anxiolytic, and anti-addictive effects.^[2]^[3]^[5] This document provides a comprehensive overview of the molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: NOP Receptor Antagonism

The primary mechanism of action of LY2940094 is its high-affinity binding to and subsequent blockade of the NOP receptor.^[5]^[6] The endogenous ligand for this receptor is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ).^[2]^[3] Unlike classical opioid receptors (μ , δ , and κ), the NOP receptor and N/OFQ constitute a distinct signaling system.^[4]^[5]

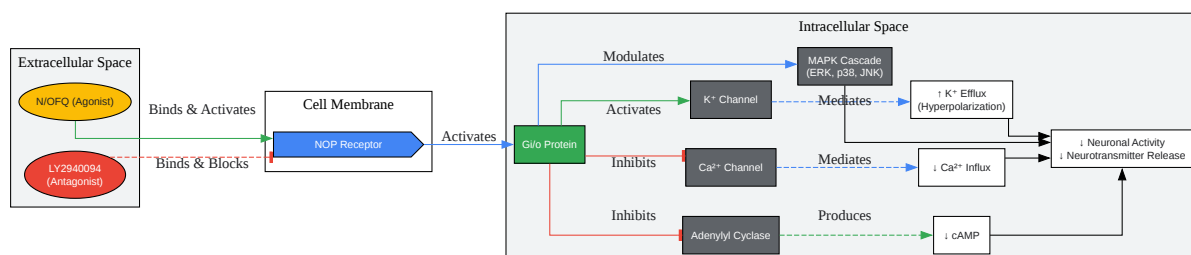
Upon activation by N/OFQ, the NOP receptor couples to inhibitory G proteins (Gi/o), initiating a cascade of intracellular events that generally lead to neuronal inhibition.[4] LY2940094, as a competitive antagonist, prevents the binding of N/OFQ, thereby inhibiting these downstream signaling events.

Signaling Pathways Modulated by LY2940094

By blocking the NOP receptor, LY2940094 prevents the N/OFQ-induced:

- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
- Modulation of Ion Channels:
 - Inhibition of presynaptic voltage-gated calcium channels, which reduces neurotransmitter release.[7]
 - Activation of inwardly rectifying potassium channels, causing postsynaptic hyperpolarization and reduced neuronal excitability.[7]
- Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: The NOP receptor has been shown to activate various MAPK pathways, including ERK1/2, p38 MAPK, and JNK. The antagonism by LY2940094 would block these effects.[7]

The following diagram illustrates the NOP receptor signaling pathway and the antagonistic action of LY2940094.



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Caption: NOP receptor signaling and antagonism by LY2940094.

Quantitative Pharmacological Data

The potency and selectivity of LY2940094 have been characterized in various in vitro and in vivo studies.

Parameter	Species/System	Value	Reference
Binding Affinity (K _i)	Human NOP Receptors (CHO cells)	0.105 nM	[5][6]
Antagonist Potency (K _b)	Human NOP Receptors (CHO cells)	0.166 nM	[5][6]
Selectivity	Mu, Kappa, Delta Opioid Receptors	>4000-fold separation in affinity	[2]

Preclinical Efficacy	Animal Model	Effective Dose (Oral)	Effect	Reference
Antidepressant-like	Mouse Forced-Swim Test	30 mg/kg	Reduced immobility	[2]
Anxiolytic-like	Mouse Fear-Conditioned Freezing	30 mg/kg	Attenuated immobility	[8]
Anxiolytic-like	Rat Stress-Induced Hyperthermia	10, 30 mg/kg	Dose-dependent inhibition	[8]
Anti-addiction	Rat Ethanol Self-Administration	3, 10, 30 mg/kg	Dose-dependent reduction	[6]
Anti-addiction	Rat Motivation for Ethanol	30 mg/kg	Reduced breakpoints in progressive ratio	[5]

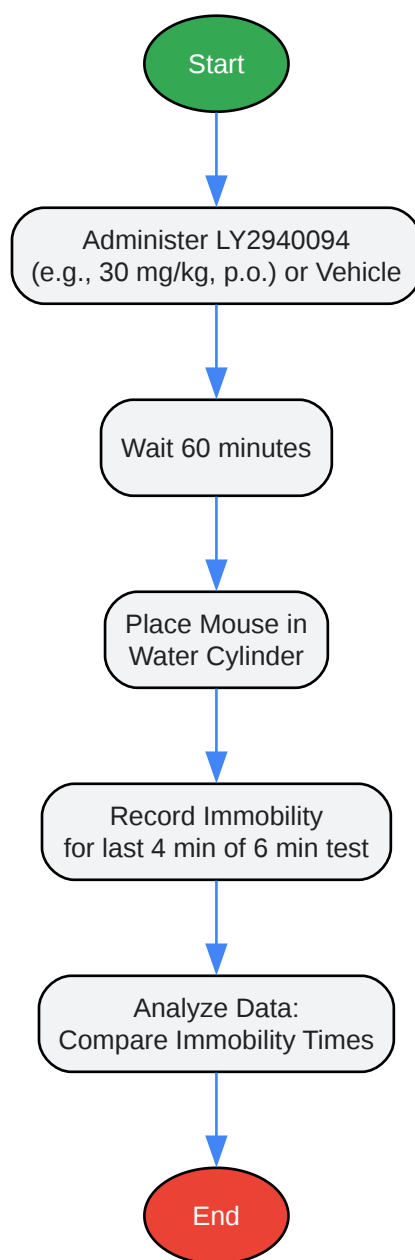
Clinical Efficacy	Study Population	Dose	Outcome	Reference
Major Depressive Disorder	Patients with MDD	40 mg/day (8 weeks)	Some evidence for antidepressant effect	[9]
Alcohol Dependence	Patients with Alcohol Dependence	40 mg/day (8 weeks)	Reduced heavy drinking days, increased abstinent days	[4]

Key Preclinical Experimental Protocols

The antidepressant and anxiolytic-like effects of LY2940094 have been demonstrated in several rodent models.

Mouse Forced-Swim Test (Antidepressant-like Activity)

- Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable cylinder of water.
- Methodology:
 - Male NIH-Swiss mice are individually placed in clear plastic cylinders (10 cm diameter, 25 cm height) filled with 6 cm of water (22-25°C) for a 6-minute session.[\[2\]](#)
 - LY2940094 or vehicle is administered orally (p.o.) 60 minutes prior to the test.[\[8\]](#)
 - The duration of immobility (floating passively) during the last 4 minutes of the session is recorded.
 - A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
- Logical Workflow:



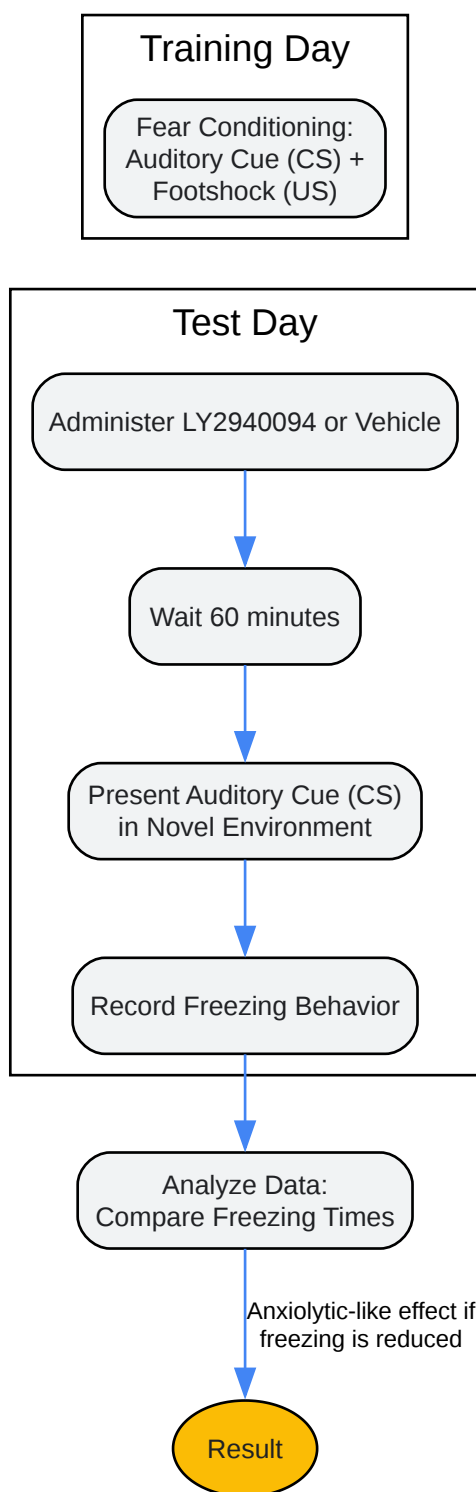
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Caption: Workflow for the Mouse Forced-Swim Test.

Fear-Conditioned Freezing Assay (Anxiolytic-like Activity)

- Objective: To evaluate anxiolytic-like effects by measuring the reduction of a conditioned fear response (freezing).

- Methodology:
 - Training Day: Mice are placed in a conditioning chamber and presented with an auditory cue (conditioned stimulus, CS) paired with a mild footshock (unconditioned stimulus, US).
 - Test Day: The following day, mice are returned to a novel environment, and the auditory cue (CS) is presented without the footshock.
 - LY2940094 or vehicle is administered orally 60 minutes before the test session.[8]
 - Freezing behavior (complete absence of movement except for respiration) in response to the cue is recorded.
 - A reduction in freezing time in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.[2][8]
- Logical Workflow:



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Caption: Workflow for the Fear-Conditioned Freezing Assay.

Conclusion

LY2940094 tartrate exerts its pharmacological effects through potent and selective antagonism of the NOP receptor. By blocking the actions of the endogenous ligand N/OFQ, it modulates key intracellular signaling pathways involved in neuronal excitability and neurotransmission. This mechanism of action translates to demonstrable antidepressant and anxiolytic-like effects in preclinical models, with early clinical studies providing evidence for its therapeutic potential in major depressive disorder and alcohol dependence. The data presented in this guide underscore the significance of the NOP receptor system as a novel target for the development of therapeutics for neuropsychiatric disorders.

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